3-(3,4-Difluorobenzyloxy)benzaldehyde
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Overview
Description
3-(3,4-Difluorobenzyloxy)benzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde group attached to a difluorobenzyl ether moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-difluorobenzyl alcohol and 3-hydroxybenzaldehyde as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an ether linkage through a nucleophilic substitution reaction. The process requires the use of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, followed by the addition of 3,4-difluorobenzyl chloride.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 3-(3,4-Difluorobenzyloxy)benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 3-(3,4-Difluorobenzyloxy)benzoic acid.
Reduction Products: 3-(3,4-Difluorobenzyloxy)benzyl alcohol.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Difluorobenzyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of various chemical products, including dyes, fragrances, and polymers.
Mechanism of Action
3-(3,4-Difluorobenzyloxy)benzaldehyde is similar to other benzaldehyde derivatives, such as 3-(4-fluorobenzyloxy)benzaldehyde and 3-(3,4-dichlorobenzyloxy)benzaldehyde. its unique difluorobenzyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of two fluorine atoms enhances its stability and electronic properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
3-(4-Fluorobenzyloxy)benzaldehyde
3-(3,4-Dichlorobenzyloxy)benzaldehyde
3-(3,4-Dibromobenzyloxy)benzaldehyde
3-(3,4-Dimethoxybenzyloxy)benzaldehyde
Properties
IUPAC Name |
3-[(3,4-difluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROHDXEEAWEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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